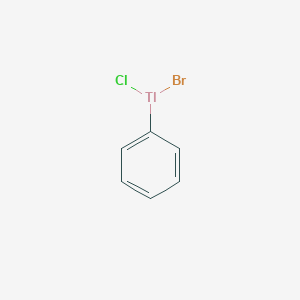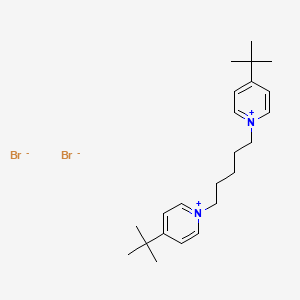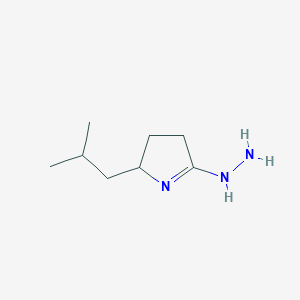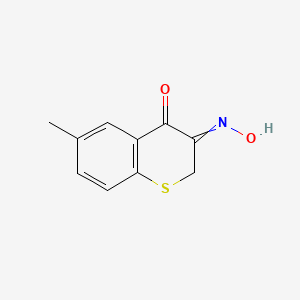
4-tert-Butyl-2,6-dichloro-4-hydroxycyclohexa-2,5-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-Butyl-2,6-dichloro-4-hydroxycyclohexa-2,5-dien-1-one is an organic compound with a unique structure characterized by the presence of tert-butyl and dichloro substituents on a cyclohexadienone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2,6-dichloro-4-hydroxycyclohexa-2,5-dien-1-one typically involves the chlorination of 4-tert-butylphenol followed by oxidation. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and oxidizing agents like hydrogen peroxide or potassium permanganate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate advanced purification techniques such as distillation or crystallization to obtain high-purity products.
化学反应分析
Types of Reactions
4-tert-Butyl-2,6-dichloro-4-hydroxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
4-tert-Butyl-2,6-dichloro-4-hydroxycyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its medicinal properties includes exploring its potential as an antioxidant or antimicrobial agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 4-tert-Butyl-2,6-dichloro-4-hydroxycyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s electrophilic nature allows it to participate in nucleophilic addition reactions, which can modulate the activity of biological molecules. The specific pathways involved depend on the context of its application, whether in a chemical reaction or a biological system.
相似化合物的比较
Similar Compounds
- 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
- 2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone
- 4-Hydroxy-4-methyl-2,6-di-tert-butyl-2,5-cyclohexadienone
Uniqueness
4-tert-Butyl-2,6-dichloro-4-hydroxycyclohexa-2,5-dien-1-one is unique due to the presence of both tert-butyl and dichloro substituents, which impart distinct chemical and physical properties
属性
CAS 编号 |
61305-80-4 |
|---|---|
分子式 |
C10H12Cl2O2 |
分子量 |
235.10 g/mol |
IUPAC 名称 |
4-tert-butyl-2,6-dichloro-4-hydroxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H12Cl2O2/c1-9(2,3)10(14)4-6(11)8(13)7(12)5-10/h4-5,14H,1-3H3 |
InChI 键 |
KJXBVGGYXWFFNK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1(C=C(C(=O)C(=C1)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14593013.png)
![[4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14593014.png)






![N-(4-Fluorophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14593049.png)
![3-{3-[Dibutyl(methyl)silyl]propoxy}-2-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14593062.png)


phosphanium bromide](/img/structure/B14593072.png)
![6-Methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1,7-diyl diacetate](/img/structure/B14593073.png)
